 
                            
The systematic IUPAC name for the compound is 6-chloro-N-cyclohexylpyridazin-3-amine. This name adheres to IUPAC priority rules for heterocyclic amines:
Stereochemical configuration is influenced by the cyclohexyl ring, which adopts a chair conformation. The equatorial orientation of the pyridazinyl attachment minimizes steric strain. No chiral centers exist in the molecule, but rotational barriers around the C–N bond between the pyridazine and cyclohexyl groups create atropisomer-like conformers, albeit with low energy differences (< 2 kcal/mol) [10].
Table 1: IUPAC Nomenclature Breakdown
| Component | Description | 
|---|---|
| Parent Heterocycle | Pyridazine | 
| Position 6 Substituent | Chloro (prefix: 6-chloro) | 
| Position 3 Substituent | Amino with N-alkylation (prefix: N-cyclohexyl) | 
| Full Name | 6-chloro-N-cyclohexylpyridazin-3-amine | 
FT-IR Spectroscopy (KBr pellet) reveals key functional group vibrations:
NMR Spectra (DMSO-d₆, ³⁰⁰ MHz) provide atomic-level insights:
Table 2: Key NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | 
|---|---|---|---|
| ¹H | 7.72 | Doublet | Pyridazine H4 | 
| ¹H | 7.05 | Doublet | Pyridazine H5 | 
| ¹H | 6.12 | Broad singlet | N–H | 
| ¹H | 3.50 | Multiplet | Cyclohexyl N–CH | 
| ¹³C | 158.5 | - | Pyridazine C3 (amine site) | 
| ¹³C | 145.0 | - | Pyridazine C6 (Cl site) | 
Electron ionization (EI) mass spectrometry (70 eV) displays a molecular ion peak at m/z ²¹¹ [M⁺•], consistent with C₁₀H₁₅ClN₄ (exact mass ²¹¹.⁰⁹⁵⁶). Key fragmentation pathways include:
Geometry optimization at the B3LYP/6-31G(d,p) level reveals a near-planar pyridazine ring (dihedral angle < 5°) and equatorial orientation of the cyclohexyl group. Key structural parameters:
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Value | 
|---|---|
| N3–C (Pyridazine) | 1.342 Å | 
| C6–Cl | 1.738 Å | 
| N–C (Cyclohexyl) | 1.450 Å | 
| Cl–C6–N1 Bond Angle | 124.5° | 
| Dihedral (Pyridazine-N3–N–C) | 180.0° (anti-periplanar) | 
MEP mapping (isosurface 0.⁰⁰¹ a.u.) identifies distinct electrophilic/nucleophilic regions:
The MEP-guided reactivity profile aligns with observed ligand–protein interactions in FABP4 inhibition studies, where the chloro group engages in halogen bonding and the amino nitrogen acts as a hydrogen-bond donor [9].
 
                                    
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